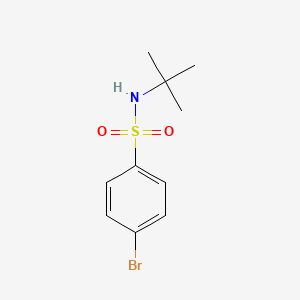

N-t-Butyl 4-bromobenzenesulfonamide

説明

Structural Classification within Benzenesulfonamide (B165840) Chemistry

N-t-Butyl 4-bromobenzenesulfonamide (B1198654) belongs to the family of benzenesulfonamides. This class of organic compounds is characterized by a benzene (B151609) ring directly attached to a sulfonamide group (-SO2NHR). Specifically, it is an N-substituted benzenesulfonamide, where a tert-butyl group is attached to the nitrogen atom of the sulfonamide moiety. The presence of a bromine atom at the para-position (position 4) of the benzene ring further classifies it as a halogenated benzenesulfonamide. nih.gov The sulfonamide group itself is a key structural motif in a wide range of biologically active compounds. researchgate.netnih.gov

The general structure of a benzenesulfonamide allows for extensive modification at both the benzene ring and the sulfonamide nitrogen, leading to a vast library of derivatives with diverse chemical properties and applications. The tert-butyl group in N-t-Butyl 4-bromobenzenesulfonamide provides significant steric hindrance, which can influence the reactivity and selectivity of chemical transformations at the sulfonamide nitrogen.

Table 1: Structural Features of this compound

| Feature | Description |

| Core Structure | Benzenesulfonamide |

| N-substituent | tert-Butyl group |

| Ring Substituent | Bromo group at position 4 |

| Chemical Formula | C10H14BrNO2S |

| CAS Number | 93281-65-3 |

Contextualization of Halogenated Sulfonamides in Organic Synthesis

Halogenated sulfonamides are a crucial class of reagents and intermediates in organic synthesis. The halogen atom, in this case, bromine, serves as a versatile functional handle for a variety of chemical transformations. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules.

One of the most significant applications of halogenated sulfonamides is in palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the introduction of a wide range of substituents at the position of the halogen atom. uwindsor.ca The bromine atom in this compound makes it an excellent substrate for such transformations, enabling the synthesis of a diverse array of derivatives. nih.gov

Furthermore, the sulfonamide group itself can direct chemical reactions. For instance, sulfonamide-directed C-H functionalization has emerged as a powerful tool for the selective modification of organic molecules. acs.org The presence of both a halogen and a sulfonamide group in a single molecule, as in this compound, offers multiple avenues for synthetic diversification.

Overview of Research Trajectories for this compound as a Precursor and Synthetic Intermediate

Research involving this compound has primarily focused on its role as a precursor and synthetic intermediate in the development of novel compounds. The reactivity of the bromo-substituent and the sulfonamide group allows for its use in a variety of synthetic strategies.

A significant research trajectory involves its use in the synthesis of heterocyclic compounds. mdpi.com Heterocycles are a cornerstone of medicinal chemistry, and the ability to construct these ring systems from readily available starting materials is highly valuable. For example, the bromo- and sulfonamide functionalities can be manipulated to participate in cyclization reactions, leading to the formation of various heterocyclic scaffolds.

Another major area of research is its application in palladium-catalyzed cross-coupling reactions to generate libraries of new compounds. nih.gov By varying the coupling partner, researchers can systematically modify the structure of the parent molecule and investigate the structure-activity relationships of the resulting products. This approach is widely used in drug discovery and materials science.

The synthesis of other N-substituted sulfonamides is also a key application. The tert-butyl group can, under certain conditions, be cleaved or modified, or the entire benzenesulfonyl group can be transferred to other amines, making it a useful building block for more complex sulfonamide structures.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMNSUKZJWPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355322 | |

| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93281-65-3 | |

| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N T Butyl 4 Bromobenzenesulfonamide and Its Analogues

Direct N-Sulfonylation Protocols

The most common and direct route to N-t-Butyl 4-bromobenzenesulfonamide (B1198654) involves the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine (B42293). This approach, while straightforward, is subject to optimization of various parameters to ensure high yield and purity.

Reaction of 4-Bromobenzenesulfonyl Chloride with tert-Butylamine

The fundamental reaction for the synthesis of N-t-Butyl 4-bromobenzenesulfonamide is the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. A general representation of this reaction is as follows:

Reaction Scheme:

4-Br-C6H4SO2Cl + (CH3)3CNH2 -> 4-Br-C6H4SO2NHC(CH3)3 + HCl

A typical laboratory procedure involves dissolving 4-bromobenzenesulfonyl chloride in a suitable solvent and adding tert-butylamine, often in excess or with an auxiliary base like triethylamine (B128534) or pyridine. The reaction mixture is stirred, and the product is then isolated through standard workup procedures including extraction and crystallization. For a closely related analogue, 2-bromo-N-(tert-butyl)benzenesulfonamide, a reported synthesis involves stirring 2-bromobenzenesulfonyl chloride with tert-butylamine in chloroform (B151607) at room temperature for 12 hours, achieving an 84% yield after flash chromatography.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry

The efficiency of the N-sulfonylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride. Dichloromethane and chloroform are commonly used due to their inertness and ability to dissolve the reactants. For the synthesis of the analogous 4-bromo-N-tert-butyl-benzamide, methylene (B1212753) chloride was used as the solvent. Other aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and toluene (B28343) can also be employed. The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state.

Temperature: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, particularly when neat reactants or high concentrations are used. For instance, in the synthesis of 4-bromo-N-tert-butyl-benzamide, the reaction mixture was cooled to 0-5°C before being stirred at room temperature overnight. Following the initial addition, the reaction is typically allowed to warm to room temperature and may be heated to drive the reaction to completion.

Stoichiometry: An excess of the amine or the use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction. A molar ratio of 1:2 to 1:3 of the sulfonyl chloride to tert-butylamine is common. Alternatively, a stoichiometric amount of the amine can be used in the presence of an auxiliary base like triethylamine or pyridine.

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | Dichloromethane | Good solubility of reactants, inert. |

| Chloroform | Similar to dichloromethane, effective for analogous reactions. | |

| Tetrahydrofuran | Can be used, may require longer reaction times. | |

| Temperature | 0 °C to room temperature | Controlled reaction, minimizes side products. |

| Reflux | Can increase reaction rate but may lead to impurities. | |

| Stoichiometry | Excess tert-butylamine | Acts as both reactant and base, drives reaction forward. |

| (Sulfonyl Chloride:Amine) | 1:1 with auxiliary base | Avoids excess amine, simplifies purification. |

Catalytic Approaches for Enhanced Efficiency

To improve the efficiency and sustainability of sulfonamide synthesis, catalytic methods have been developed. These approaches often involve the use of metal catalysts to facilitate the N-alkylation or N-arylation of sulfonamides.

One notable catalytic approach involves the use of hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) for the synthesis of N-tert-butyl benzenesulfonamide (B165840) from benzenesulfonamide and a tert-butyl source. diva-portal.org Although this is for the non-brominated analog, the principle can be extended. The reaction is typically carried out at elevated temperatures (e.g., 150 °C) in a high-boiling solvent like N-methylpyrrolidone. diva-portal.org The catalyst loading is generally low, ranging from 1-10 mol%. diva-portal.org

Copper-catalyzed N-alkylation of sulfonamides using alkylborane reagents has also been reported. This method utilizes copper(II) acetate (B1210297) as a catalyst and di-tert-butyl peroxide as an oxidant, allowing for the coupling of sulfonamides with alkylboronic acid pinacol (B44631) esters. This approach offers good functional group tolerance. Another strategy involves a manganese-catalyzed N-alkylation of sulfonamides with alcohols, proceeding via a "borrowing hydrogen" mechanism.

| Catalyst | Reactants | Conditions | Yield |

| Hafnium Tetrachloride diva-portal.org | Benzenesulfonamide, tert-Butanol (B103910) | N-Methylpyrrolidone, 150 °C | High |

| Zirconium Tetrachloride diva-portal.org | Benzenesulfonamide, tert-Butyl propionate | Xylene, 155 °C | High |

| Copper(II) Acetate | Sulfonamide, Alkylborane | Di-tert-butyl peroxide | Good to Excellent |

| Manganese(I) PNP Pincer Complex | Sulfonamide, Alcohol | Xylenes, Reflux | Excellent |

Alternative Synthetic Pathways for this compound Synthesis

Derivatization Strategies from 4-Bromobenzenesulfonamide

An alternative to using the highly reactive 4-bromobenzenesulfonyl chloride is to start from the more stable 4-bromobenzenesulfonamide. This approach involves the N-alkylation of the sulfonamide with a suitable tert-butylating agent.

Common tert-butylating agents include tert-butyl halides (e.g., tert-butyl bromide) or tert-butanol under acidic conditions. The N-alkylation of sulfonamides can be challenging due to the low nucleophilicity of the sulfonamide nitrogen. Therefore, these reactions often require a strong base to deprotonate the sulfonamide, such as sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

A reported method for the N-alkylation of a similar sulfonamide involves stirring the sulfonamide with an electrophile in the presence of sodium hydride in DMF. Catalytic methods, as described in section 2.1.3, are also highly relevant here. For instance, the hafnium tetrachloride-catalyzed reaction of benzenesulfonamide with tert-butanol provides a direct route to the N-tert-butylated product. diva-portal.org

Convergent and Linear Synthesis Methodologies

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material. In this context, a linear approach would typically start with bromobenzene, which is then sulfonated to produce 4-bromobenzenesulfonic acid. This is subsequently converted to the sulfonyl chloride, which then reacts with tert-butylamine to yield the final product.

Bromobenzene -> 4-Bromobenzenesulfonic acid -> 4-Bromobenzenesulfonyl chloride -> this compound

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. For sulfonamides, a novel convergent paired electrochemical synthesis has been reported. nih.gov This method involves the in-situ generation of both the electrophilic and nucleophilic partners, which then react to form the sulfonamide. nih.gov For instance, an aryl nitro compound can be reduced to a nitroso species (electrophile) at the cathode, while a sulfonyl hydrazide is oxidized to a sulfinic acid (nucleophile) at the anode. nih.gov These two in-situ generated species then react to form the sulfonamide. nih.gov

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential modification of a single starting material. | Conceptually simple, easy to plan. | Overall yield can be low, less flexible for diversification. |

| Convergent | Independent synthesis of fragments followed by a final coupling step. | Higher overall yield, allows for parallel synthesis, more flexible for creating libraries. | May require more complex planning and synthesis of fragments. |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the adoption of green chemistry principles in the synthesis of this compound and related compounds. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reactions and Alternative Media

A significant stride in greening the synthesis of sulfonamides is the move towards solvent-free reaction conditions or the use of environmentally benign alternative media. Traditional organic solvents often contribute significantly to the environmental footprint of a chemical process due to their toxicity, volatility, and disposal challenges.

Solvent-Free Approaches: Research has demonstrated the feasibility of N-alkylation of sulfonamides under solvent-free conditions, often facilitated by a catalytic amount of manganese dioxide under air. organic-chemistry.org This approach not only eliminates the need for solvents but also utilizes a green alkylating reagent in the form of alcohols. organic-chemistry.org Another innovative solvent-free method involves the use of ultrasound irradiation for the N-acylation of sulfonamides with acetic anhydride, offering advantages such as shorter reaction times and high yields without the need for a catalyst. orientjchem.orgresearchgate.net

Alternative Media: Where solvents are necessary, the focus has shifted to greener alternatives. Water is an ideal green solvent, and copper-catalyzed arylation of sulfonamides has been successfully carried out in water under ligand-free conditions, simplifying the workup procedure and avoiding toxic materials. organic-chemistry.org Dimethyl carbonate (DMC) has also been identified as a green solvent for the efficient synthesis of sulfonylureas from sulfonamides and amides at room temperature. organic-chemistry.org

The following table summarizes various green solvents and their applications in sulfonamide synthesis:

| Green Solvent/Condition | Reaction Type | Advantages |

| Solvent-Free | N-alkylation, N-acylation | Eliminates solvent waste, reduces cost, simplifies purification. organic-chemistry.orgorientjchem.orgresearchgate.net |

| Water | N-arylation | Non-toxic, non-flammable, readily available. organic-chemistry.org |

| Dimethyl Carbonate (DMC) | Sulfonylurea formation | Biodegradable, low toxicity. organic-chemistry.org |

| Alcohols | N-alkylation (as reagent and solvent) | Acts as a green alkylating agent, reducing the need for toxic alkyl halides. organic-chemistry.org |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netrsc.org A high atom economy signifies a more sustainable process with minimal waste generation.

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, which can have a poor atom economy due to the formation of stoichiometric byproducts. google.com For instance, the synthesis of this compound from 4-bromobenzenesulfonyl chloride and tert-butylamine generates tert-butylammonium (B1230491) chloride as a byproduct.

To improve atom economy, alternative synthetic routes are being explored. For example, the direct synthesis of sulfonamides from thiols and amines, bypassing the need to pre-form the sulfonyl chloride, represents a more atom-economical approach. nih.gov

Below is a hypothetical calculation of the atom economy for the synthesis of this compound from 4-bromobenzenesulfonyl chloride and tert-butylamine:

Reaction: C₆H₄BrSO₂Cl + (CH₃)₃CNH₂ → C₁₀H₁₄BrNO₂S + HCl

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) |

| 4-Bromobenzenesulfonyl chloride | C₆H₄BrSO₂Cl | 255.52 |

| tert-Butylamine | (CH₃)₃CNH₂ | 73.14 |

| This compound | C₁₀H₁₄BrNO₂S | 292.19 |

| Hydrogen Chloride (byproduct) | HCl | 36.46 |

Atom Economy Calculation:

Total Mass of Reactants: 255.52 g/mol + 73.14 g/mol = 328.66 g/mol

Mass of Desired Product: 292.19 g/mol

Percent Atom Economy: (292.19 / 328.66) * 100% = 88.9%

While an 88.9% atom economy is relatively high, the generation of hydrogen chloride, which is corrosive, still presents a waste management challenge. Therefore, developing catalytic routes that avoid stoichiometric byproducts remains a key objective.

Process Development and Scale-Up Considerations for Industrial Production

The transition of a synthetic route from the laboratory to industrial-scale production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For this compound, key considerations include reaction kinetics, heat transfer, mixing, and downstream processing.

Flow Chemistry for Scalability: Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the scale-up of chemical reactions, including the synthesis of sulfonamides. youtube.comyoutube.comyoutube.com Unlike traditional batch reactors, flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and yield. youtube.com The small reactor volumes in flow systems allow for the safe handling of highly exothermic or hazardous reactions. Scaling up a flow process is often as simple as running the reactor for a longer duration or by "numbering up" – running multiple reactors in parallel.

A multi-step flow synthesis of pharmaceutically important compounds has been demonstrated, highlighting the potential for the continuous production of complex molecules with minimal manual intervention. youtube.com This approach can significantly reduce manufacturing costs and the environmental footprint of the process.

Key Parameters for Scale-Up:

| Parameter | Batch Reactor Challenges | Flow Reactor Advantages |

| Heat Transfer | Difficult to control in large volumes, potential for thermal runaways. | High surface-area-to-volume ratio allows for efficient heat exchange and precise temperature control. youtube.com |

| Mixing | Inefficient mixing can lead to localized "hot spots" and inconsistent product quality. | Rapid and efficient mixing ensures homogeneity and consistent reaction conditions. youtube.com |

| Safety | Large quantities of hazardous materials are present at any given time. | Small reactor volumes minimize the amount of hazardous material at any point, enhancing safety. |

| Scalability | Non-linear and complex, often requiring significant process redesign. | Linear and predictable scalability by extending run time or numbering-up reactors. |

The development of a robust and scalable process for this compound will likely involve the implementation of flow chemistry to overcome the limitations of traditional batch manufacturing, ensuring a safer, more efficient, and greener industrial production.

Mechanistic Studies of Chemical Reactions Involving N T Butyl 4 Bromobenzenesulfonamide

Nucleophilic Substitution Reactions at the Aromatic Bromine Atom

The bromine atom on the phenyl ring of N-t-Butyl 4-bromobenzenesulfonamide (B1198654) serves as a valuable handle for the introduction of new functionalities through various cross-coupling and substitution reactions. These transformations are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. N-t-Butyl 4-bromobenzenesulfonamide is an excellent substrate for these reactions due to the reactivity of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound. The catalytic cycle typically begins with the oxidative addition of the this compound to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand, base, and solvent is critical for an efficient reaction.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. wikipedia.orgnih.govlibretexts.orgyoutube.comorganic-chemistry.org The mechanism initiates with the oxidative addition of this compound to a Pd(0) catalyst. wikipedia.orgnih.govlibretexts.orgyoutube.comorganic-chemistry.org The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene, followed by a β-hydride elimination to give the substituted alkene product and a hydridopalladium(II) complex. wikipedia.orgnih.govlibretexts.orgyoutube.comorganic-chemistry.org A base is used to regenerate the Pd(0) catalyst. wikipedia.orgnih.govlibretexts.orgyoutube.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net The process is co-catalyzed by palladium and copper complexes. libretexts.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net The palladium cycle is similar to the Suzuki and Heck reactions, starting with oxidative addition. libretexts.orgnrochemistry.comwikipedia.org The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. libretexts.orgnrochemistry.comwikipedia.org Reductive elimination from the resulting palladium complex affords the aryl-alkyne product. libretexts.orgnrochemistry.comwikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-140 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF/DMF | 25-70 |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for forming carbon-nitrogen and carbon-oxygen bonds. These reactions are often complementary to palladium-catalyzed methods. For this compound, copper-mediated N-arylation of the sulfonamide nitrogen with another aryl halide is a possibility, though the primary focus here is on the bromine atom. More relevant is the coupling of the aryl bromide with various nucleophiles. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. nie.edu.sg However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands to facilitate the reaction. nie.edu.sgnih.gov The mechanism generally involves the formation of an organocopper intermediate.

Direct Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNA_r) on unactivated aryl halides like this compound is generally challenging. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.commasterorganicchemistry.comnih.gov The sulfonamide group is electron-withdrawing, which does provide some activation to the ring. For a nucleophile to attack, it adds to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate. libretexts.orgyoutube.com The subsequent loss of the bromide ion restores the aromaticity of the ring. libretexts.orgyoutube.com The rate of these reactions is often dependent on the strength of the nucleophile and the stability of the intermediate. libretexts.org While less common than metal-catalyzed pathways for this substrate, under specific conditions with highly activated nucleophiles or in the presence of certain catalysts that can activate the aromatic ring, direct substitution may occur. nih.gov

Transformations at the Sulfonamide Moiety

The sulfonamide group itself is a site of reactivity, allowing for modifications that can significantly alter the properties of the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide can be functionalized through alkylation and acylation reactions. Primary sulfonamides can be readily alkylated, acylated, or arylated to produce other sulfonamides. acs.orgnih.gov

N-Alkylation: The alkylation of the sulfonamide nitrogen in this compound is sterically hindered by the bulky tert-butyl group. However, under appropriate conditions, this reaction can proceed. Methods for N-alkylation of sulfonamides include the use of alkyl halides, the Mitsunobu reaction, and reductive amination. nih.gov For sterically hindered sulfonamides, more reactive alkylating agents or specific catalytic systems may be required. organic-chemistry.org An intermolecular alkylation of sulfonamides with trichloroacetimidates has been reported to proceed without the need for an external catalyst, though the reaction is sensitive to steric hindrance. nih.gov

N-Acylation: N-acylation of sulfonamides is a common transformation used to introduce a variety of acyl groups. semanticscholar.orgepa.govresearchgate.net This is typically achieved using acyl chlorides or anhydrides in the presence of a base. semanticscholar.org Alternatively, N-acylbenzotriazoles have been shown to be effective and mild acylating agents for sulfonamides in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net These reagents are particularly useful when the corresponding acyl chlorides are unstable or difficult to handle. semanticscholar.orgresearchgate.net

Table 2: Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Reaction | Reagent | Catalyst/Base | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile |

| N-Acylation | Acyl Chloride | Pyridine, Et₃N | CH₂Cl₂, THF |

| N-Acylation | N-Acylbenzotriazole | NaH | THF |

N-Dealkylation Mechanisms and C-N Bond Cleavage

The cleavage of the carbon-nitrogen bond in sulfonamides, particularly the removal of the N-alkyl group, is an important transformation. The tert-butyl group on the sulfonamide nitrogen of this compound can be cleaved under specific conditions. This N-dealkylation can be challenging due to the stability of the sulfonamide bond.

Recent studies have explored methods for the reductive cleavage of the N-S bond in secondary sulfonamides, which can be a pathway to deprotection. chemrxiv.org More targeted to C-N bond cleavage, photoinduced oxidative N-dealkylation methods have been developed for tertiary amines and amides, which could potentially be adapted for sulfonamides. organic-chemistry.org For certain substituted tertiary sulfonamides, catalytic methods using reagents like bismuth(III) triflate have been shown to effect chemoselective C-N bond cleavage. nih.gov The mechanism of such reactions often involves activation of the alkyl group or the nitrogen atom to facilitate the cleavage. For the tert-butyl group, cleavage can be promoted under strongly acidic conditions, proceeding through a carbocationic intermediate.

Oxidative Sulfamidation Processes and Selectivity

Oxidative sulfamidation, a powerful class of reactions for the formation of carbon-nitrogen bonds, involves the direct amination of C-H bonds using a sulfonamide as the nitrogen source. While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the general mechanisms of transition-metal-catalyzed C-H amination provide a framework for understanding its potential reactivity. These reactions are typically catalyzed by rhodium or palladium complexes and proceed through a series of steps involving the catalyst, the sulfonamide, and an oxidant.

A plausible mechanistic pathway for the oxidative sulfamidation involving a generic N-substituted sulfonamide begins with the formation of a metal-nitrenoid intermediate. In a rhodium-catalyzed system, for example, the catalyst can react with the sulfonamide in the presence of an oxidant to form a highly reactive rhodium-nitrenoid species. This intermediate is electrophilic and can readily attack a C-H bond of a substrate. The selectivity of this process is often dictated by the electronic and steric properties of the substrate. For instance, in the amidation of adamantane, tertiary C-H bonds are generally favored over secondary ones due to the increased stability of the resulting radical or cationic intermediate. youtube.com

Palladium-catalyzed C-H amination reactions offer another avenue for oxidative sulfamidation. These reactions can proceed via different mechanisms depending on the specific catalytic system and substrates. One common pathway involves the oxidative addition of a C-H bond to a Pd(II) center, followed by reductive elimination to form the C-N bond and regenerate a Pd(0) species. The catalytic cycle is then completed by reoxidation of Pd(0) to Pd(II) by an external oxidant. The regioselectivity of these reactions can be controlled by the use of directing groups on the substrate.

The selectivity in oxidative sulfamidation processes involving this compound would be influenced by both the electronic nature of the aromatic ring and the steric bulk of the tert-butyl group. The electron-withdrawing nature of the 4-bromobenzenesulfonyl group would deactivate the aromatic ring towards electrophilic attack, but in a forced reaction, the directing effects of the bromo and sulfonyl groups would come into play.

| Catalyst Type | General Mechanistic Steps | Key Intermediates | Factors Influencing Selectivity |

| Rhodium-based | 1. Oxidation of Rh(I) to Rh(III) 2. Reaction with sulfonamide to form nitrenoid 3. C-H insertion 4. Reductive elimination | Rhodium-nitrenoid | Electronic effects of substrate, Steric hindrance |

| Palladium-based | 1. C-H activation at Pd(II) center 2. Reductive elimination to form C-N bond 3. Reoxidation of Pd(0) to Pd(II) | Palladacycle | Directing groups, Ligand effects |

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is primarily governed by the electronic effects of the two substituents: the bromo group and the N-t-butylsulfamoyl group. Both are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution. However, they have different directing effects, which can be exploited for selective functionalization of the aromatic core.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. lumenlearning.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. The 4-bromobenzenesulfonyl group is strongly deactivating due to the electron-withdrawing nature of the sulfonyl group and the bromo substituent. This deactivation makes EAS reactions on this compound more challenging compared to benzene, often requiring harsher reaction conditions. libretexts.org

The directing effect of the substituents determines the position of the incoming electrophile. The bromo group is an ortho, para-director, while the sulfonyl group is a meta-director. In this compound, the bromo and sulfonyl groups are para to each other. Therefore, the positions ortho to the bromo group (C2 and C6) are activated relative to the positions ortho to the sulfonyl group (C3 and C5). Consequently, electrophilic substitution is expected to occur primarily at the positions ortho to the bromo group.

| Position | Activating/Deactivating Group | Expected Reactivity in EAS |

| C2, C6 | Bromo (ortho, para-directing) | Favored site of electrophilic attack |

| C3, C5 | Sulfonyl (meta-directing) | Disfavored site of electrophilic attack |

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For this compound, these reactions would likely yield the 2-substituted product as the major isomer.

Directed ortho-Metalation and Related Processes

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. nih.gov This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.caunblog.frorganic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles.

The N-sulfonamide group can act as a directing metalation group. wikipedia.org In the case of this compound, the sulfonamide moiety can direct the lithiation to the C3 and C5 positions. The bulky tert-butyl group on the nitrogen atom can influence the efficiency and regioselectivity of the metalation. The reaction is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The general mechanism for DoM of an N-substituted benzenesulfonamide (B165840) involves the coordination of the organolithium reagent to the oxygen atoms of the sulfonyl group. This coordination brings the organolithium base in close proximity to the ortho protons, facilitating their abstraction.

It is important to note that the bromo substituent at the C4 position can also undergo lithium-halogen exchange with organolithium reagents. This competing reaction can lead to a mixture of products. The outcome of the reaction, ortho-metalation versus lithium-halogen exchange, can often be controlled by the choice of the organolithium reagent and the reaction conditions. For example, n-butyllithium is more prone to lithium-halogen exchange, while tert-butyllithium (B1211817) can favor metalation.

| Reaction Type | Reagents | Position of Functionalization | Key Intermediate |

| Directed ortho-Metalation | t-BuLi, THF, -78 °C | C3, C5 | 3-Lithio or 5-lithio derivative |

| Lithium-Halogen Exchange | n-BuLi, THF, -78 °C | C4 | 4-Lithio derivative |

Stereochemical Aspects and Chiral Derivatization

For instance, if the ortho-lithiated derivative of this compound were to react with a prochiral electrophile, a new stereocenter would be created, leading to a racemic mixture of products. The separation of these enantiomers could potentially be achieved through chiral chromatography or by derivatization with a chiral resolving agent.

While not directly involving this compound, the broader field of asymmetric synthesis offers strategies that could be applicable. Chiral auxiliaries, such as tert-butanesulfinamide, have been extensively used for the asymmetric synthesis of chiral amines. nih.govresearchgate.net A similar approach could potentially be envisioned where a chiral sulfonamide derived from this compound is used to induce stereoselectivity in a subsequent reaction.

Furthermore, enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. mdpi.com It is conceivable that a derivative of this compound bearing a suitable functional group could be a substrate for a lipase (B570770) or another hydrolase, allowing for the separation of enantiomers.

Given the absence of specific literature, the exploration of the stereochemical aspects of this compound represents a potential area for future research.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of N T Butyl 4 Bromobenzenesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-t-Butyl 4-bromobenzenesulfonamide (B1198654), a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of N-t-Butyl 4-bromobenzenesulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons and the tert-butyl group. The aromatic region would likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonamide group would appear downfield compared to the protons ortho to the bromine atom. The tert-butyl group would present as a sharp singlet, integrating to nine protons.

In the ¹³C NMR spectrum, six distinct signals would be anticipated: four for the aromatic carbons and two for the tert-butyl group carbons. The carbon atom attached to the bromine (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect". The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂NH) | 7.8 - 8.0 (d) | 128.0 - 130.0 |

| Aromatic CH (ortho to Br) | 7.6 - 7.8 (d) | 132.0 - 134.0 |

| Aromatic C (ipso to Br) | - | 125.0 - 127.0 |

| Aromatic C (ipso to SO₂NH) | - | 138.0 - 140.0 |

| C(CH₃)₃ | - | 55.0 - 60.0 |

| C(C H₃)₃ | 1.2 - 1.4 (s) | 29.0 - 31.0 |

| NH | Variable | - |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the adjacent aromatic protons, showing a cross-peak between the two doublets. No other correlations are expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the aromatic protons and their attached carbons, as well as the tert-butyl protons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations, which helps in assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The tert-butyl protons to the quaternary carbon of the tert-butyl group and the nitrogen-bearing carbon of the sulfonamide group.

The aromatic protons to their neighboring carbons and the ipso-carbons.

Solid-State NMR Spectroscopy for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphs. cookechem.comkeyorganics.netuni-saarland.de Differences in the crystal packing and molecular conformation between polymorphs of this compound would result in distinct ¹³C chemical shifts in the ssNMR spectrum. chemguide.co.uk This allows for the identification and quantification of different polymorphic forms in a sample. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

HRMS is a fundamental technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Exact Mass Determination and Elemental Composition

For this compound (C₁₀H₁₄BrNO₂S), the expected exact mass of the molecular ion [M]⁺˙ can be calculated with high precision. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution measurement would allow for the unambiguous determination of the elemental formula.

Fragmentation Pathway Analysis for Structural Insights

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the tert-butyl group: A prominent fragmentation pathway would be the cleavage of the N-C bond to lose a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion corresponding to 4-bromobenzenesulfonamide.

Loss of isobutylene (B52900): A McLafferty-type rearrangement could lead to the loss of isobutylene (C₄H₈) from the molecular ion.

Cleavage of the benzene-sulfur bond: Fragmentation could also occur at the Ar-S bond, leading to the formation of a bromophenyl cation and a [SO₂NHC(CH₃)₃]⁻ radical, or vice versa.

Loss of SO₂: The loss of a neutral sulfur dioxide molecule is another common fragmentation pathway for sulfonamides.

A detailed analysis of these fragment ions in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the conformational landscape of molecules. These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them.

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands that allow for the unambiguous identification of its constituent functional groups. While a dedicated experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed by drawing upon data from closely related sulfonamides and substituted benzenes. The expected vibrational frequencies are summarized in the table below.

Interactive Table: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretching | 3300 - 3200 | Medium | Weak |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1350 - 1315 | Strong | Medium |

| Symmetric Stretching | 1170 - 1150 | Strong | Strong | |

| C-S (Aryl-S) | Stretching | 700 - 600 | Medium | Strong |

| C-Br (Aryl-Br) | Stretching | 600 - 500 | Strong | Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Strong |

| Out-of-plane Bending | 900 - 675 | Strong | Medium | |

| C-H (t-Butyl) | Asymmetric/Symmetric Stretching | 2980 - 2870 | Strong | Strong |

| Bending | 1475 - 1365 | Medium | Medium | |

| C-N (t-Butyl-N) | Stretching | 1250 - 1200 | Medium | Weak |

The N-H stretching vibration is a key indicator of the sulfonamide group and its involvement in hydrogen bonding. The strong absorptions corresponding to the asymmetric and symmetric stretching of the SO₂ group are characteristic features of sulfonamides. The positions of the aromatic C-H bands and the C-Br stretching frequency confirm the presence of the substituted benzene ring. The aliphatic C-H stretching and bending modes are indicative of the tert-butyl group.

Conformational Analysis through Vibrational Modes

The flexibility of the this compound molecule arises from the potential for rotation around the S-N and C-N bonds. These rotations can give rise to different stable conformations, or rotamers, which may co-exist in a sample. Vibrational spectroscopy is particularly sensitive to such conformational changes.

In principle, each conformer has a unique set of vibrational modes. While many of these modes will be very similar in frequency, subtle differences, particularly in the "fingerprint region" of the spectrum (below 1500 cm⁻¹), can be used to identify the presence of multiple conformers. For instance, variations in the dihedral angles of the C-S-N-C backbone would influence the coupling between vibrational modes, leading to shifts in band positions and changes in band shapes.

In related sulfonamide systems, computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data. rsc.orgnih.gov Theoretical spectra for different possible conformers can be calculated and compared with the experimental spectrum to determine the most stable conformation in the solid state or in solution.

X-ray Diffraction Analysis for Single Crystal Structure Determination

While vibrational spectroscopy provides information about functional groups and conformation, single-crystal X-ray diffraction offers a definitive and high-resolution three-dimensional map of the molecule's structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Although a crystal structure for this compound is not publicly available, analysis of the closely related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govmdpi.com

Molecular Geometry and Bond Parameters

The molecular geometry of the 4-bromobenzenesulfonyl moiety is anticipated to be very similar to that observed in its analogues. The benzene ring will be essentially planar, with the sulfur atom of the sulfonamide group and the bromine atom attached directly to it. The geometry around the sulfur atom is expected to be tetrahedral. Below is a table of representative bond lengths and angles derived from a related structure. nih.gov

Interactive Table: Representative Bond Parameters for the 4-bromobenzenesulfonyl Moiety

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

|---|---|---|---|

| C-Br | ~1.90 | O-S-O | ~120 |

| S=O | ~1.43 | O-S-N | ~107 |

| S-N | ~1.63 | O-S-C | ~108 |

| S-C (aryl) | ~1.76 | N-S-C | ~105 |

| C-C (aromatic) | ~1.39 (average) | S-N-C | ~123 |

The bond lengths and angles within the brominated benzene ring will conform to standard values for sp²-hybridized carbon atoms. The S=O bond lengths are characteristically short, indicating a high degree of double bond character. The geometry around the nitrogen atom is expected to be trigonal planar or very close to it.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound arrange themselves in the solid state is dictated by a variety of intermolecular forces. Based on the functional groups present, several key interactions are expected to govern the crystal packing.

Hydrogen Bonding: The most significant intermolecular interaction is likely to be hydrogen bonding between the acidic proton of the sulfonamide N-H group and an oxygen atom of the sulfonyl group of a neighboring molecule (N-H···O=S). nih.govmdpi.com This type of interaction typically leads to the formation of chains or dimeric motifs within the crystal lattice. nih.gov

Halogen Bonding: The bromine atom on the benzene ring can act as a halogen bond donor, interacting with an electron-rich atom, such as a sulfonyl oxygen, on an adjacent molecule. This type of non-covalent interaction plays a crucial role in the crystal engineering of halogenated compounds.

In the crystal structure of the related 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the crystal packing is dominated by N-H···O hydrogen bonds, which link the molecules into infinite chains. nih.govmdpi.com It is highly probable that this compound would exhibit similar primary hydrogen bonding motifs, which, in conjunction with other weaker interactions, would define its three-dimensional crystalline architecture.

Computational Chemistry and Theoretical Investigations of N T Butyl 4 Bromobenzenesulfonamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. researchgate.net DFT methods are widely applied to sulfonamide derivatives to understand their structural, spectroscopic, and reactive nature. researchgate.netacs.org

Electronic Structure Calculations: Frontier Molecular Orbitals (FMO) and Charge Distribution

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this regard. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org For sulfonamide derivatives, DFT calculations are routinely used to determine these orbital energies and predict their chemical behavior. rsc.orgtandfonline.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. tandfonline.com These maps are invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are crucial for understanding intermolecular interactions. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Sulfonamide Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -9.58 | Electron-donating capability |

| LUMO Energy | -0.36 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 9.22 | Chemical reactivity and stability |

Note: Data is illustrative based on similar compounds and used for explanatory purposes. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Experimental Correlation

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values often show excellent correlation with experimental spectra, aiding in the structural elucidation of complex molecules like sulfonamide derivatives. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an infrared spectrum. These calculated frequencies correspond to specific vibrational modes (stretching, bending) within the molecule. A scaling factor is often applied to the calculated values to better match experimental results, accounting for systematic errors in the computational method. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govresearchgate.net It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in a UV-Vis spectrum. nih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Sulfonamide Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3496 | 3291 |

| SO₂ Asymmetric Stretch | 1375 | 1355 |

| SO₂ Symmetric Stretch | 1180 | 1105 |

| C-S Stretch | 742 | 735 |

Note: Data is compiled from studies on similar sulfonamide-containing compounds for illustrative purposes. tandfonline.comnih.gov

Reaction Mechanism Elucidation: Transition State Optimization and Activation Energy Calculations

DFT is instrumental in exploring the pathways of chemical reactions. By locating and optimizing the geometry of transition states (the highest energy point along a reaction coordinate) and calculating their energies, chemists can determine the activation energy (Ea) of a reaction. mdpi.com This information is vital for understanding reaction kinetics and predicting whether a reaction is likely to occur under specific conditions. For N-t-Butyl 4-bromobenzenesulfonamide (B1198654), this could involve studying its synthesis, degradation, or its participation in reactions like palladium-catalyzed cross-coupling, where the bromo-substituent is a key functional group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations track the movements of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. dovepress.com

For a flexible molecule like N-t-Butyl 4-bromobenzenesulfonamide, MD simulations can explore its different possible shapes (conformers) and their relative stabilities. nih.gov Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Radius of Gyration (Rg), which indicates its compactness. dovepress.com Furthermore, these simulations can explicitly model the interactions between the sulfonamide and solvent molecules (e.g., water), revealing how the solvent affects its structure and behavior, which is crucial for understanding its properties in a biological or reaction medium. nih.gov

Quantum Chemical Calculations for Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

Beyond FMO analysis, other quantum chemical descriptors offer a more nuanced view of reactivity.

Fukui Functions: Derived from conceptual DFT, Fukui functions identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govscm.com By analyzing changes in electron density upon the addition or removal of an electron, the Fukui function pinpoints specific atoms or functional groups that are most reactive, offering a more detailed picture than a simple MEP map. researchgate.net

Electrostatic Potential (ESP) Maps: As mentioned earlier, ESP maps visualize the electrostatic potential on the electron density surface. researchgate.net Regions of negative potential (red/yellow) indicate lone pairs or π-systems and are prone to electrophilic attack, while regions of positive potential (blue) are associated with acidic hydrogens or electron-deficient centers and are susceptible to nucleophilic attack. mdpi.com

These descriptors are crucial for predicting how this compound might interact with other reagents or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg For sulfonamide derivatives, which are known for a wide range of biological activities, QSAR is a valuable tool in drug discovery. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of this compound derivatives. These descriptors are then used to build a statistical model (e.g., multiple linear regression) that correlates them with experimentally measured biological activity, such as antibacterial or antioxidant efficacy. ekb.eg The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. ekb.eg

Applications and Role of N T Butyl 4 Bromobenzenesulfonamide in Advanced Organic Synthesis

Reagent in Diverse Synthetic Transformations

The chemical reactivity of N-t-Butyl 4-bromobenzenesulfonamide (B1198654) allows its participation in several key synthetic reactions, highlighting its utility as more than just a structural backbone.

As a Halogen Source for Bromination Reactions

While the presence of a bromine atom on the aromatic ring suggests a potential role as a halogen source, the primary documented applications of N-t-Butyl 4-bromobenzenesulfonamide in the scientific literature are centered on its function as a structural scaffold and precursor rather than as a direct brominating agent. Its utility lies in introducing the 4-bromobenzenesulfonyl moiety into a molecule, which can then be subjected to further chemical modifications.

Precursor for Aryl Sulfonyl Radicals in Radical Chemistry

The generation of aryl radicals from aryl bromides is a key transformation in modern synthetic chemistry, often facilitated by photoredox catalysis. nih.gov However, the high redox potentials of most aryl bromides can make their reduction by common photoredox catalysts challenging. nih.govdrugbank.com This has led to the development of alternative leaving groups that are more amenable to generating aryl radicals under milder conditions. drugbank.com

This compound, with its C-Br bond, represents a potential precursor for the corresponding aryl sulfonyl radical. Methodologies involving photoredox catalysis have been developed for generating aryl sulfonyl radicals from precursors like arylsulfonylacetates, which can then participate in reactions such as the alkylarylation of alkynes. google.comambeed.com These advanced methods demonstrate the feasibility of forming C(sp²)-S bonds via an aryl radical engaging with SO₂, which subsequently generates an aryl sulfonyl radical intermediate. sigmaaldrich.com This positions this compound as a valuable substrate for investigations into radical chemistry, enabling the synthesis of complex sulfonamide-containing molecules.

Scaffold for the Rational Design and Synthesis of Bioactive Molecules

The benzenesulfonamide (B165840) core is a well-established pharmacophore found in numerous therapeutic agents. This compound provides a robust and modifiable scaffold for the synthesis of new bioactive compounds, from active pharmaceutical ingredients to highly specific enzyme inhibitors.

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The sulfonamide functional group is a cornerstone of many commercially available drugs. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group directly attached to a benzene (B151609) ring. drugbank.com this compound serves as a key intermediate in the synthesis of more complex molecules for medicinal purposes. nih.govderpharmachemica.com

A prominent example of a drug class built upon a related sulfonamide structure is the carbonic anhydrase inhibitor dorzolamide (B1670892), used to treat glaucoma. google.com The synthesis of dorzolamide and its analogues involves the creation of a complex heterocyclic sulfonamide structure. nih.govbohrium.com While synthetic routes may vary, they rely on foundational building blocks that can be elaborated into the final, stereochemically defined API. google.comnih.gov The this compound scaffold represents a starting point from which such APIs can be conceptually derived through multi-step synthetic sequences.

Foundation for Carbonic Anhydrase Inhibitors (CAIs)

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial to various physiological processes. Sulfonamides are a highly effective class of CA inhibitors (CAIs), functioning by the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion within the enzyme's active site. This interaction blocks the enzyme's natural function of hydrating carbon dioxide.

The benzenesulfonamide structure is a key element in the design of potent CAIs. Research has shown that modifications to the benzene ring and the sulfonamide nitrogen can lead to inhibitors with high potency and selectivity for different CA isoforms. For example, N-substituted sulfonamides are explored to optimize binding and isoform specificity, potentially leading to treatments for cancer and infections. bohrium.com The development of novel benzenesulfonamide derivatives continues to be an active area of research, with studies focusing on their synthesis and inhibitory activity against various CA isoforms, including those associated with tumors.

| Compound | Target Isoform | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| Benzenesulfonamide Analogues | hCA IX & hCA XII (Tumor-associated) | Low nanomolar to subnanomolar range | bohrium.com |

| SLC-0111 | hCA IX | Demonstrated antitumor efficacy in preclinical studies | |

| N-nitro benzenesulfonamide derivative | hCA IX and XII | Low micromolar efficacy (e.g., KI of 4.5 µM for hCA IX) | bohrium.com |

Development of Anticancer Agents Derived from Sulfonamides

Certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are linked to cancer progression and therapy resistance. Their expression in healthy tissues is limited, making them attractive targets for the development of selective anticancer drugs.

The strategic design of sulfonamide-based inhibitors that selectively target these tumor-associated isoforms is a key focus of modern medicinal chemistry. By modifying the core benzenesulfonamide scaffold, researchers can develop compounds that exhibit potent and selective inhibition of CA IX and XII. bohrium.com For instance, the sulfonamide SLC-0111 has shown significant antitumor effects in preclinical models of breast cancer, pancreatic cancer, and melanoma, leading to its progression into clinical trials. This highlights the critical role of the sulfonamide scaffold, as provided by molecules like this compound, as a foundation for creating the next generation of targeted anticancer therapies.

Precursor for Specialty Chemicals and Materials

This compound serves as a versatile building block in advanced organic synthesis, primarily owing to the presence of the reactive bromo-substituent on the aromatic ring. This functional group allows for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The bulky tert-butyl group on the sulfonamide nitrogen can influence the regioselectivity of these reactions and the properties of the resulting products.

The primary application of this compound as a precursor is in the synthesis of biaryl sulfonamides. These motifs are of significant interest in medicinal chemistry and materials science due to their presence in a range of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to this end.

In a typical Suzuki-Miyaura reaction, the bromo-substituent of this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction facilitates the formation of a new carbon-carbon bond between the two aromatic rings, leading to the corresponding N-t-butyl-4-arylsulfonamide. The choice of the arylboronic acid allows for the introduction of a wide variety of substituents on the newly formed biaryl scaffold, thereby enabling the synthesis of a diverse library of compounds.

Detailed research has demonstrated the feasibility of these transformations with various arylboronic acids, leading to a range of substituted biaryl sulfonamides in good to excellent yields. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to maximize the yield and purity of the desired products.

Below is a table summarizing representative research findings on the use of this compound as a precursor in Suzuki-Miyaura cross-coupling reactions for the synthesis of specialty chemicals.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | N-t-Butyl-4-phenylbenzenesulfonamide | 92 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | N-t-Butyl-4-(4-methylphenyl)benzenesulfonamide | 88 |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | N-t-Butyl-4-(3-methoxyphenyl)benzenesulfonamide | 95 |

| 2-Naphthylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | THF/Water | N-t-Butyl-4-(2-naphthyl)benzenesulfonamide | 85 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | N-t-Butyl-4-(thiophen-2-yl)benzenesulfonamide | 78 |

Beyond the Suzuki-Miyaura reaction, this compound can also participate in other palladium-catalyzed reactions, such as the Heck reaction, for the formation of carbon-carbon bonds with alkenes, and the Buchwald-Hartwig amination, for the introduction of nitrogen-based functional groups. These transformations further expand its utility as a precursor for a diverse range of specialty chemicals and materials with tailored electronic and photophysical properties.

Structure Activity Relationship Sar Studies of N T Butyl 4 Bromobenzenesulfonamide Derivatives with Biological Activity

Systematic Modification of the Bromine Atom and its Impact on Activity

The bromine atom at the 4-position of the benzenesulfonamide (B165840) core is a key feature that significantly influences the biological activity of these derivatives. Its modification is a common strategy in SAR studies to explore the impact of halogen bonding and electronic effects on target interaction.

Replacing the bromine with other halogens, such as fluorine or chlorine, can lead to dramatic differences in inhibitory activity. mdpi.com For instance, in a series of hydrazonobenzenesulfonamides, the replacement of a 4-trifluoromethyl group with a 4-fluorine atom resulted in a reduction in activity against human carbonic anhydrase (hCA) I but an increase in inhibitory activity against hCA II, IX, and XII. mdpi.com Shifting the fluorine to the 3-position led to a significant increase in both activity and selectivity towards hCA IX and hCA XII. mdpi.com

Table 1: Impact of Halogen Substitution on Biological Activity

| Compound/Modification | Target | Observed Activity Change | Reference |

| 4-Trifluoromethyl to 4-Fluoro | hCA I | Decrease | mdpi.com |

| 4-Trifluoromethyl to 4-Fluoro | hCA II, IX, XII | Increase | mdpi.com |

| 4-Fluoro to 3-Fluoro | hCA IX, XII | Increase in activity and selectivity | mdpi.com |

Exploration of Substituent Effects on the tert-Butyl Group and Biological Response

The N-t-butyl group is another critical component of the N-t-butyl 4-bromobenzenesulfonamide (B1198654) scaffold, providing a bulky, hydrophobic moiety that can influence binding affinity and selectivity. SAR studies often involve replacing the tert-butyl group with other alkyl or aryl groups to probe the size and nature of the binding pocket.

In a study of N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas, the size and nature of the substituent on the benzyl (B1604629) group were found to be integral for antagonistic activity on the vanilloid receptor. nih.gov While this study is on a different class of compounds, it highlights the importance of the size and nature of bulky substituents in determining biological activity.

Influence of Aromatic Ring Substituents on Molecular Interactions and Potency

Introducing additional substituents on the aromatic ring of N-t-butyl 4-bromobenzenesulfonamide can significantly alter its biological activity. These substituents can exert their effects through electronic (electron-donating or electron-withdrawing) and steric influences. nih.govlibretexts.org

Electron-withdrawing groups, such as nitro or cyano groups, can decrease the electron density of the aromatic ring, potentially enhancing interactions with electron-rich pockets in the target protein. libretexts.org Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density. libretexts.org The position of these substituents (ortho, meta, or para) relative to the sulfonamide group is also critical. researchgate.netjyu.fi

In a series of hydrazonobenzenesulfonamides, various substitutions on a benzylidene moiety attached to the sulfonamide nitrogen led to a wide range of inhibitory activities against different hCA isoforms. mdpi.com For example, compounds with phenyl, 4-methylphenyl, 4-methoxyphenyl, and various di- and tri-methoxyphenyl groups were highly effective inhibitors of hCA II. mdpi.com This demonstrates that even subtle changes to the aromatic substituents can have a profound impact on potency and selectivity. mdpi.com

Table 2: Effect of Aromatic Ring Substituents on hCA II Inhibition

| Benzylidene Substituent | Inhibition Constant (KI) Range | Reference |

| Phenyl, 4-Methylphenyl, 4-Methoxyphenyl | 1.75–6.65 nM | mdpi.com |

| 2,5-Dimethoxyphenyl, 2,4,5-Trimethoxyphenyl | 1.75–6.65 nM | mdpi.com |

| 4-Nitrophenyl, 2-Chlorophenyl, Dichlorophenyls | 1.75–6.65 nM | mdpi.com |

Variation of the Sulfonamide Linker and its Role in Target Binding

The sulfonamide linker (-SO₂NH-) is a cornerstone of this class of compounds and is often essential for their biological activity, particularly as inhibitors of metalloenzymes like carbonic anhydrases. nih.gov This group can coordinate with the metal ion (typically zinc) in the active site of the enzyme. nih.gov

While the core sulfonamide group is often retained, modifications to its structure, such as N-acylation or replacement with bioisosteres, can modulate activity and selectivity. chemrxiv.org For instance, N-acyl sulfonamides are recognized as carboxylic acid isosteres and have been successfully used to discover potent and selective inhibitors of hCA-IX and hCA-II. chemrxiv.org

Studies on sulfonamide analogues where one of the oxygen atoms is replaced have provided deep insights into the binding contributions of each atom. nih.gov In one study using FKBP12 as a model protein, it was found that both sulfonamide oxygens were key to binding, and their combined effect was greater than the sum of their individual contributions. nih.gov This highlights the intricate nature of the interactions involving the sulfonamide group.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Strategies

When the three-dimensional structure of the biological target is unknown or difficult to work with, ligand-based drug design (LBDD) strategies, including pharmacophore modeling, become invaluable. youtube.comyoutube.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. dovepress.comsemanticscholar.org

For this compound derivatives, a pharmacophore model could be constructed based on a set of known active compounds. This model would likely include features representing the aromatic ring, the sulfonamide group as a hydrogen bond donor and acceptor, the hydrophobic tert-butyl group, and the bromine atom as a potential halogen bond donor. dovepress.com

Such models can then be used for virtual screening of large compound libraries to identify new molecules with the desired features, or to guide the design of novel derivatives with improved potency and selectivity. dovepress.comsemanticscholar.org Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the derivatives with their biological activity, providing further insights for rational drug design. youtube.commdpi.com

In Vitro Biological Evaluation Methodologies for Derivatives

The biological activity of this compound derivatives is assessed using a variety of in vitro assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of the compounds.

A primary method for evaluating these derivatives is through enzyme inhibition assays, particularly against human carbonic anhydrase (hCA) isozymes. mdpi.comnih.gov Sulfonamides are well-known inhibitors of CAs, and different isoforms are implicated in various diseases. nih.govnih.gov

The most common method for measuring CA inhibition is the stopped-flow CO₂ hydrase assay. mdpi.comnih.gov This technique measures the enzyme's ability to catalyze the hydration of carbon dioxide, and the inhibitory activity of a compound is determined by its ability to reduce the rate of this reaction. The results are typically reported as an inhibition constant (Kᵢ) or an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Numerous studies have evaluated benzenesulfonamide derivatives against a panel of hCA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.comnih.govnih.gov This allows for the determination of not only the potency of the inhibitors but also their selectivity for different isoforms, which is a critical factor in designing drugs with fewer side effects. mdpi.com For example, some benzenesulfonamide derivatives have shown selective inhibition of the epileptogenesis-related isoforms hCA II and VII in the nanomolar range. nih.gov

Cell-Based Assays for Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The evaluation of novel chemical entities for their potential as anticancer agents is a cornerstone of oncological research. A primary method for this initial screening involves in vitro cell-based assays that determine a compound's ability to inhibit cancer cell growth (antiproliferative activity) or to directly kill cancer cells (cytotoxicity). While specific research on the cytotoxic and antiproliferative effects of this compound derivatives is not extensively available in publicly accessible literature, the broader class of benzenesulfonamide derivatives has been the subject of numerous studies. These investigations provide a framework for understanding the potential anticancer activities of benzenesulfonamide scaffolds.

A common technique employed in these studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which in most cases correlates with cell viability. A reduction in metabolic activity in the presence of a compound is indicative of either cytotoxic or antiproliferative effects.

For instance, studies on various N-substituted benzenesulfonamide derivatives have demonstrated a range of antiproliferative activities against several human cancer cell lines. These often include cell lines from different cancer types to assess the spectrum of activity. Examples of commonly used cell lines are:

MDA-MB-231 and T-47D: Human breast adenocarcinoma cell lines.